molecular formula C6H11NO2 B1404930 cis-3-Amino-1-methylcyclobutanecarboxylic acid CAS No. 1408074-58-7

cis-3-Amino-1-methylcyclobutanecarboxylic acid

Cat. No.: B1404930
CAS No.: 1408074-58-7
M. Wt: 129.16 g/mol
InChI Key: BGWPVFAAAKGBOU-UHFFFAOYSA-N
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Description

cis-3-Amino-1-methylcyclobutanecarboxylic acid: is a cyclic amino acid with the molecular formula C6H11NO2 It is a derivative of cyclobutane, featuring an amino group and a carboxylic acid group in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-Amino-1-methylcyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclobutane derivative with an amine source, followed by carboxylation. The reaction conditions often require specific catalysts and solvents to ensure the desired cis configuration is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

cis-3-Amino-1-methylcyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

cis-3-Amino-1-methylcyclobutanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of cis-3-Amino-1-methylcyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    trans-3-Amino-1-methylcyclobutanecarboxylic acid: Differing in the configuration of the amino and carboxylic acid groups.

    3-Amino-2-methylcyclobutanecarboxylic acid: Featuring a different substitution pattern on the cyclobutane ring.

    3-Amino-1-ethylcyclobutanecarboxylic acid: With an ethyl group instead of a methyl group.

Uniqueness

cis-3-Amino-1-methylcyclobutanecarboxylic acid is unique due to its specific cis configuration, which imparts distinct stereochemical properties. This configuration can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-amino-1-methylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(5(8)9)2-4(7)3-6/h4H,2-3,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWPVFAAAKGBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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